4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
Description
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
IUPAC Name |
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(22-12-10-16(11-13-22)15-8-9-15)21-14-18-6-3-5-17-4-1-2-7-19(17)18/h1-7H,8-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFPORMIJFYGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . For instance, palladium and rhodium hydrogenation can be used to achieve the desired piperidine structure .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Multicomponent reactions and the use of suitable substrates for the synthesis of biologically active piperidines are common approaches .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, palladium and rhodium catalysts are often used in hydrogenation reactions to achieve the desired piperidine structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide include other piperidine derivatives, such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropylidene and naphthalen-1-ylmethyl groups, which may confer unique biological activities and chemical properties compared to other piperidine derivatives .
Biological Activity
4-Cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropylidene group and a naphthalen-1-ylmethyl moiety, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O
- CAS Number : 2097914-08-2
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic, antitumor, and antimicrobial effects.
The biological activity of this compound is believed to result from its interaction with specific molecular targets. Piperidine derivatives often exert their effects by binding to various receptors or enzymes, modulating their activity. The precise mechanism for this compound remains to be fully elucidated, but it may involve:
- Receptor Binding : Interaction with neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.
Antitumor Activity
Research has indicated that piperidine derivatives can possess significant antitumor properties. In a study evaluating various piperidine compounds, it was found that derivatives similar to this compound exhibited promising activity against cancer cell lines such as HepG2. These compounds were shown to inhibit cell proliferation and induce apoptosis at certain concentrations .
Antioxidant Properties
The antioxidant capacity of piperidine derivatives has been documented in several studies. The ability of this compound to scavenge free radicals could be significant in preventing oxidative stress-related diseases .
Antimicrobial Activity
Piperidine compounds have also demonstrated antimicrobial properties. Preliminary evaluations suggest that this compound may inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
